molecular formula C26H26N2O5S B11702433 ethyl 1-(4-methoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate

ethyl 1-(4-methoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate

Cat. No.: B11702433
M. Wt: 478.6 g/mol
InChI Key: YSDJIVSUWLNOLU-UHFFFAOYSA-N
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Description

ETHYL 1-(4-METHOXYPHENYL)-2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes an indole core, a methoxyphenyl group, and a methylbenzenesulfonamido group

Preparation Methods

The synthesis of ETHYL 1-(4-METHOXYPHENYL)-2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: This step involves electrophilic aromatic substitution, where a methoxy group is introduced to the phenyl ring.

    Attachment of the Methylbenzenesulfonamido Group: This is typically done through sulfonamide formation, where a sulfonyl chloride reacts with an amine.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

ETHYL 1-(4-METHOXYPHENYL)-2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamido group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ETHYL 1-(4-METHOXYPHENYL)-2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-(4-METHOXYPHENYL)-2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds to ETHYL 1-(4-METHOXYPHENYL)-2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1H-INDOLE-3-CARBOXYLATE include:

The uniqueness of ETHYL 1-(4-METHOXYPHENYL)-2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1H-INDOLE-3-CARBOXYLATE lies in its combination of functional groups, which provides it with distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N2O5S

Molecular Weight

478.6 g/mol

IUPAC Name

ethyl 1-(4-methoxyphenyl)-2-methyl-5-[(4-methylphenyl)sulfonylamino]indole-3-carboxylate

InChI

InChI=1S/C26H26N2O5S/c1-5-33-26(29)25-18(3)28(20-9-11-21(32-4)12-10-20)24-15-8-19(16-23(24)25)27-34(30,31)22-13-6-17(2)7-14-22/h6-16,27H,5H2,1-4H3

InChI Key

YSDJIVSUWLNOLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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